4,4-Difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)pentyl 4-methylbenzenesulfonate
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Overview
Description
4,4-Difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)pentyl 4-methylbenzenesulfonate is a synthetic organic compound characterized by the presence of difluoro groups, a tetrahydropyran ring, and a benzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)pentyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of a difluorinated alcohol with tetrahydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)pentyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4,4-Difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)pentyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-Difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)pentyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The difluoro groups and tetrahydropyran ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The sulfonate group may also play a role in enhancing the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-: Similar structure but lacks the difluoro groups and sulfonate moiety.
3,4-Dihydro-2H-pyran derivatives: Share the tetrahydropyran ring but differ in other functional groups.
Uniqueness
4,4-Difluoro-5-((tetrahydro-2H-pyran-2-yl)oxy)pentyl 4-methylbenzenesulfonate is unique due to the combination of difluoro groups, tetrahydropyran ring, and benzenesulfonate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H24F2O5S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
[4,4-difluoro-5-(oxan-2-yloxy)pentyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H24F2O5S/c1-14-6-8-15(9-7-14)25(20,21)24-12-4-10-17(18,19)13-23-16-5-2-3-11-22-16/h6-9,16H,2-5,10-13H2,1H3 |
InChI Key |
LJVAOLZRFCZKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC(COC2CCCCO2)(F)F |
Origin of Product |
United States |
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